molecular formula C12H12F3NO B2657447 1-[2-(trifluoromethyl)phenyl]piperidin-2-one CAS No. 1225488-59-4

1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B2657447
CAS No.: 1225488-59-4
M. Wt: 243.229
InChI Key: LZNNNAJNMMSIED-UHFFFAOYSA-N
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Description

1-[2-(trifluoromethyl)phenyl]piperidin-2-one is a compound that belongs to the class of piperidinones, which are derivatives of piperidine. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with piperidine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-(trifluoromethyl)benzoyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The 2-(trifluoromethyl)benzoyl chloride is added dropwise to a solution of piperidine and the base in an appropriate solvent (e.g., dichloromethane). The mixture is stirred at room temperature for several hours.

    Isolation: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, cost-effectiveness, and safety.

Chemical Reactions Analysis

1-[2-(trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[2-(trifluoromethyl)phenyl]piperidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinone moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-[2-(trifluoromethyl)phenyl]piperidin-2-one can be compared with other similar compounds, such as:

    2-(trifluoromethyl)piperidine: This compound lacks the phenyl ring and has different chemical properties and applications.

    1-(2-fluorophenyl)piperidin-2-one: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and biological activity.

    1-(2-chlorophenyl)piperidin-2-one: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s chemical and biological properties.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-5-1-2-6-10(9)16-8-4-3-7-11(16)17/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNNNAJNMMSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225488-59-4
Record name 1-[2-(trifluoromethyl)phenyl]piperidin-2-one
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